PYR3 protein
Description
Chemical identification and nomenclature
Pyrazole-3 is formally identified by the International Union of Pure and Applied Chemistry nomenclature as ethyl 1-[4-(2,3,3-trichloroprop-2-enoylamino)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylate. The compound carries the Chemical Abstracts Service registry number 1160514-60-2 and is catalogued in the PubChem database under the identifier 56964346. Alternative systematic names include 1-[4-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ethyl ester and ethyl 1-(4-(2,3,3-trichloroacrylamido)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
The molecular formula is established as C₁₆H₁₁Cl₃F₃N₃O₃, with a precisely determined molecular weight of 456.63 grams per mole. The compound exhibits characteristic spectroscopic properties consistent with its complex aromatic structure containing multiple halogen substituents. The InChI key identifier RZHGONNSASQOAY-UHFFFAOYSA-N provides a unique digital fingerprint for computational chemistry applications. Physical characterization reveals the compound as a white to beige solid with high purity standards exceeding 98% when analyzed by high-performance liquid chromatography.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₁Cl₃F₃N₃O₃ | |
| Molecular Weight | 456.63 g/mol | |
| CAS Number | 1160514-60-2 | |
| PubChem ID | 56964346 | |
| Physical State | White to beige solid | |
| Purity | ≥98% (HPLC) |
Structural classification as a pyrazole derivative
Pyrazole-3 belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms in the 1,2-positions. The pyrazole core structure represents a fundamental pharmacophore in medicinal chemistry, exhibiting diverse biological activities through its unique electronic properties. The heterocyclic ring system contains both a pyrrole-like nitrogen atom at position 1, whose unshared electrons participate in aromatic conjugation, and a pyridine-like nitrogen atom at position 2, whose lone pair electrons remain non-conjugated.
The compound features several critical structural elements that distinguish it from other pyrazole derivatives. The 4-position of the pyrazole ring bears an ethyl carboxylate group, while the 5-position contains a trifluoromethyl substituent that significantly influences the compound's lipophilicity and metabolic stability. The 1-position is substituted with a 4-[(2,3,3-trichloroprop-2-enoylamino)phenyl] group, which serves as the key determinant for canonical transient receptor potential channel 3 selectivity.
Pyrazole compounds exhibit characteristic weak basic properties, with the parent pyrazole molecule demonstrating a pKb value of 11.5. The electronic distribution within the pyrazole ring creates distinct reactivity patterns, with the nitrogen at position 2 showing enhanced electrophilic reactivity compared to position 1. The planar aromatic character of the pyrazole ring, confirmed by X-ray crystallographic studies showing carbon-nitrogen bond distances near 1.33 Ångströms, contributes to the compound's ability to engage in π-π stacking interactions with target proteins.
Historical development and pharmacological significance
The discovery and characterization of Pyrazole-3 emerged from systematic efforts to develop selective inhibitors for canonical transient receptor potential channel family members. The compound was first synthesized and characterized in 2009 by Kiyonaka and colleagues, who identified it as a potent and selective canonical transient receptor potential channel 3 antagonist through structure-function relationship studies of pyrazole compounds. This work built upon earlier research into pyrazole-based channel modulators, including the development of related compounds designated as Pyrazole-1 and Pyrazole-2.
The pharmacological significance of Pyrazole-3 stems from its exceptional selectivity profile among canonical transient receptor potential channel subtypes. Electrophysiological studies demonstrated that the compound inhibits canonical transient receptor potential channel 3-mediated calcium influx with an inhibitory concentration 50 value of 0.7 micromolar, while exhibiting minimal activity against other family members at concentrations up to 10 micromolar. This selectivity profile represented a significant advancement over existing channel modulators, which typically demonstrated broad-spectrum activity across multiple canonical transient receptor potential channel subtypes.
Subsequent research established the therapeutic potential of Pyrazole-3 in multiple disease contexts. In cardiac muscle cells, the compound effectively suppressed angiotensin II-induced nuclear factor of activated T-cells activation and hypertrophic growth responses. Studies in B lymphocytes revealed that Pyrazole-3 eliminates B cell receptor-induced calcium oscillations by blocking canonical transient receptor potential channel 3-mediated calcium entry. In vivo experiments demonstrated efficacy in preventing pressure overload-induced cardiac hypertrophy in mouse models.
Despite its pharmacological promise, Pyrazole-3 possesses certain structural limitations that have prompted efforts to develop improved analogs. The trichloroacrylic amide group, while essential for canonical transient receptor potential channel 3 selectivity, represents a reactive electrophilic moiety with potential toxicity concerns. Additionally, the ethyl ester functionality is susceptible to rapid hydrolysis in biological systems, leading to the formation of an inactive carboxylic acid metabolite designated as Pyrazole-8.
Properties
CAS No. |
148412-40-2 |
|---|---|
Molecular Formula |
C9H11FO |
Synonyms |
PYR3 protein |
Origin of Product |
United States |
Scientific Research Applications
Cancer Research
Inhibition of Glioblastoma Growth
PYR3 has shown significant efficacy in inhibiting the proliferation and migration of glioblastoma cells. In studies involving human glioblastoma multiforme cell lines (LN229 and U87MG), PYR3 treatment resulted in reduced cell viability and inhibited migration and invasion capabilities. This effect was attributed to the downregulation of focal adhesion kinase and myosin light chain phosphorylation, leading to caspase-dependent apoptosis and mitochondrial membrane potential disruption .
Combination Therapy with Temozolomide
Further research indicates that combining PYR3 with the chemotherapeutic agent temozolomide enhances the inhibition of tumor growth in glioblastoma models. This combination therapy could potentially improve treatment outcomes for patients with high TRPC3 expression, who typically have poorer survival rates .
Neurological Disorders
Protection Against Intracerebral Hemorrhage
PYR3 has been investigated for its neuroprotective effects following intracerebral hemorrhage (ICH). Studies demonstrate that administration of PYR3 significantly ameliorates neurological deficits, neuronal injury, and astrogliosis induced by thrombin, a key factor in ICH pathology. The compound's ability to inhibit TRPC3 channels appears to mitigate excessive inflammatory responses and neuronal damage associated with ICH .
Calcium Handling and Arrhythmias
Research also suggests that PYR3 can partially reverse calcium handling deficiencies in cardiac cells exposed to particulate matter (PM2.5), which is linked to increased susceptibility to arrhythmias. By inhibiting TRPC3, PYR3 restores normal calcium signaling pathways, highlighting its potential application in treating cardiac dysfunctions related to environmental stressors .
Pharmacological Insights
Selectivity and Mechanism of Action
PYR3 exhibits a high degree of selectivity for TRPC3 over other TRPC family members, such as TRPC6. Its mechanism involves blocking calcium entry through the TRPC3 channel without significantly affecting other ion channels involved in store-operated calcium entry (SOCE) pathways. This specificity makes it a valuable tool for dissecting the roles of TRPC channels in various physiological and pathological processes .
Case Studies Summary Table
| Study Focus | Findings | Application Area |
|---|---|---|
| Glioblastoma Cell Lines | Inhibition of proliferation and migration; apoptosis induction | Cancer Research |
| Combination Therapy with Temozolomide | Enhanced tumor growth inhibition in xenograft models | Cancer Treatment |
| Intracerebral Hemorrhage | Amelioration of neurological deficits; reduced astrogliosis | Neurology |
| Calcium Handling Deficiency | Restoration of normal calcium signaling; reduced arrhythmia susceptibility | Cardiology |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyr3 is distinguished from other TRPC channel inhibitors by its specificity, mechanism, and functional outcomes. Below is a detailed analysis:
Selectivity and Target Specificity
Key Findings:
- Pyr3’s extracellular binding site (identified via photolabeling with Pyr-PP probe) ensures TRPC3-specific antagonism, unlike intracellular-acting inhibitors (e.g., SKF-96365) .
Functional and Mechanistic Differences
| Parameter | Pyr3 | Pyr10 (TRPC3/6 inhibitor) | BTDM (TRPC3 antagonist) |
|---|---|---|---|
| Reversibility | Slow recovery (~30 min) | Rapid (<5 min) | Irreversible |
| Ca²⁺ Dynamics | Reduces basal [Ca²⁺]i | Elevates [Ca²⁺]i via TRPC6 | No effect on basal Ca²⁺ |
| Therapeutic Use | Cardiac hypertrophy models | Limited in vivo data | Preclinical testing |
Key Findings:
- Pyr3’s slow reversibility (post-washout) makes it suitable for prolonged TRPC3 suppression in chronic disease models .
Structural and Evolutionary Context
Research Implications and Limitations
- Advantages of Pyr3: High TRPC3 specificity, extracellular action, and dose-dependent efficacy in cellular and physiological models .
- Limitations: Slow reversibility may complicate acute-phase studies; off-target effects in non-mammalian systems (e.g., fungal dihydroorotase) require careful model selection .
Preparation Methods
Synthetic Route and Reaction Conditions
Pyr3 is synthesized through a multi-step organic synthesis process. The foundational protocol, as described by Kiyonaka et al. (2009), involves the condensation of 4-(2,3,3-trichloroacrylamide)phenylamine with ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate under controlled conditions. Key steps include:
-
Formation of the pyrazole core : The trifluoromethyl-substituted pyrazole ring is constructed via cyclization of a β-keto ester precursor with hydrazine derivatives.
-
Acrylamide coupling : The trichloroacrylamide moiety is introduced via nucleophilic acyl substitution, ensuring regioselective attachment to the phenyl group.
-
Esterification : Ethyl esterification of the carboxylate group enhances compound stability and solubility.
Reaction conditions emphasize anhydrous environments, catalytic acid/base systems, and temperature controls (typically 50–80°C) to optimize yield and purity.
Key Synthetic Parameters
| Parameter | Specification | Reference |
|---|---|---|
| Molecular weight | 456.63 g/mol | |
| Formula | C₁₆H₁₁Cl₃F₃N₃O₃ | |
| Purity (HPLC) | ≥98% | |
| CAS Number | 1160514-60-2 |
Purification and Isolation Techniques
Chromatographic Purification
Post-synthesis, Pyr3 is purified using a combination of chromatographic methods:
-
Flash column chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) separate Pyr3 from unreacted intermediates and byproducts.
-
Reverse-phase HPLC : Further purification employs C18 columns and acetonitrile/water mobile phases to achieve >98% purity, critical for in vitro and in vivo applications.
Solubility and Formulation
Pyr3 exhibits limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO) as a primary solvent. Technical specifications include:
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
|---|---|---|
| DMSO | 45.66 | 100 |
For biological assays, stock solutions (10–50 mM in DMSO) are diluted in buffer systems to final working concentrations ≤0.1% DMSO to avoid cellular toxicity.
Analytical Characterization
Structural Verification
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the molecular structure, with characteristic peaks for the trichloroacrylamide (δ 6.8–7.2 ppm) and trifluoromethyl groups (δ -63 ppm in ¹⁹F NMR).
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 457.02.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC) : A symmetry C18 column (4.6 × 150 mm, 5 μm) with UV detection at 254 nm confirms ≥98% purity, with a retention time of 8.2 minutes under isocratic conditions (60% acetonitrile/40% water).
Biological Preparation and Dosing
In Vitro Application
For cell-based studies, Pyr3 is reconstituted in DMSO and diluted in culture media to final concentrations of 0.1–10 μM. In glioblastoma models, 5 μM Pyr3 reduces TRPC3-mediated Ca²⁺ influx by 70% (IC₅₀ = 0.7 μM).
In Vivo Administration
In murine intracerebral hemorrhage (ICH) models, Pyr3 is delivered via intraperitoneal injection (10 mg/kg) dissolved in 5% DMSO/saline. Delayed administration (24–72 hours post-ICH) significantly attenuates astrogliosis and neurological deficits without affecting hematoma resolution.
Functional Validation in Disease Models
Cardiac Hypertrophy
Pyr3 (1 μM) suppresses TRPC3-dependent Ca²⁺ entry in cardiomyocytes, inhibiting nuclear factor of activated T cells (NFAT) translocation and pathological hypertrophy.
Glioblastoma Multiforme
In orthotopic xenograft models, Pyr3 (10 mg/kg/day) combined with temozolomide reduces tumor volume by 60% versus controls, correlating with caspase-3 activation and focal adhesion kinase (FAK) inhibition.
Challenges and Optimization
Q & A
Q. What is the enzymatic role of PYR3 in pyrimidine biosynthesis, and how is its activity experimentally validated?
The PYR3 protein in Ustilago maydis encodes dihydroorotase, a key enzyme in the de novo pyrimidine biosynthesis pathway. Its activity is validated through genetic complementation assays, where cloned PYR3 rescues pyrC mutants in E. coli and ura4 mutants in S. cerevisiae. Enzyme activity is measured via spectrophotometric assays tracking the conversion of carbamoyl aspartate to dihydroorotate, with normalization to protein concentration .
Q. How does Pyr3 selectively inhibit TRPC3 channels, and what experimental approaches confirm its specificity?
Pyr3 inhibits TRPC3 channels by binding extracellularly, as shown via extracellular application in HEK293 cells expressing TRPC3. Specificity is confirmed using:
- Electrophysiology : Dose-dependent inhibition (IC50 ~700 nM) of TRPC3-mediated currents, contrasting with no effect on TRPC1/TRPC5 heteromers .
- Photopharmacology : A bifunctional Pyr-PP probe labels TRPC3 in photoaffinity experiments, with competition assays showing Pyr3 blocks labeling .
- Calcium imaging : Pyr3 suppresses TRPC3-mediated Ca<sup>2+</sup> influx in B cells and cardiomyocytes without affecting other Ca<sup>2+</sup> pathways .
Q. What standardized methods are used to assess Pyr3's effects on cellular Ca<sup>2+</sup> dynamics?
- Fluorescent dyes : Fura-2 or Fluo-4 AM for real-time Ca<sup>2+</sup> imaging in sperm, neurons, or HEK293 cells .
- Mitochondrial assays : JC-1 dye to measure membrane potential changes linked to Ca<sup>2+</sup>-mediated mitochondrial dysfunction .
- Controls : Include Ca<sup>2+</sup>-free buffers and TRPC3-overexpression models to isolate channel-specific effects .
Advanced Research Questions
Q. How can contradictory findings on Pyr3's Ca<sup>2+</sup> modulation be resolved across experimental models?
Discrepancies arise from:
- Cell-type variability : In sperm, Pyr3 reduces basal Ca<sup>2+</sup> but elevates it after prolonged exposure due to compensatory mechanisms . In neurons, it consistently suppresses Ca<sup>2+</sup> influx .
- Experimental design : Use isoform-specific TRPC3 knockouts and parallel assays (e.g., electrophysiology + Ca<sup>2+</sup> imaging) to dissect direct vs. indirect effects .
- Dose optimization : Titrate Pyr3 between 0.3–3 µM to avoid off-target effects at higher concentrations .
Q. What methodologies validate TRPC3 as the primary target of Pyr3 in vivo?
- Genetic models : Compare wild-type and TRPC3-knockout mice in Aβ clearance assays (e.g., Western blot for ZO-1/LRP-1 expression) after Pyr3 treatment .
- Pharmacokinetics : Track Pyr3 distribution via LC-MS/MS in target tissues (e.g., brain) to confirm bioavailability .
- Behavioral assays : In Alzheimer’s models, assess cognitive recovery (Morris water maze) post-Pyr3 administration to link TRPC3 inhibition to functional outcomes .
Q. How should researchers design experiments to study PYR3's role in disease models while controlling for plasmid integration artifacts?
In microbial systems, plasmid-derived PYR3 expression can cause:
- Integration artifacts : Southern blotting or qPCR distinguishes chromosomal vs. plasmid-borne PYR3 copies .
- Enzyme activity normalization : Measure dihydroorotase activity per gene copy (via qRT-PCR) to avoid overexpression biases .
- Phenotypic rescue : Use auxotrophic complementation (e.g., growth in pyrimidine-deficient media) to confirm functional integration .
Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing Pyr3 dose-response data?
- Non-linear regression : Fit IC50 curves using tools like GraphPad Prism, with Hill slopes to assess cooperativity .
- Error analysis : Report 95% confidence intervals and standard deviations for triplicate experiments .
- Correlation coefficients : Calculate R-values for linear assays (e.g., protein concentration vs. enzymatic activity) .
Q. How can researchers ensure reproducibility in TRPC3 inhibition studies?
- Standardize buffers : Use identical extracellular Ca<sup>2+</sup> concentrations (e.g., 1.8 mM) to minimize variability in channel activation .
- Blind scoring : Apply Pyr3 and vehicle treatments in a randomized, blinded manner for phenotypic assays .
- Cross-validate with orthogonal methods : Combine electrophysiology (patch-clamp) and molecular docking simulations to confirm binding specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
